molecular formula C13H18O B14404369 4-(2,4,6-Trimethylphenyl)but-3-en-2-ol CAS No. 84473-23-4

4-(2,4,6-Trimethylphenyl)but-3-en-2-ol

Cat. No.: B14404369
CAS No.: 84473-23-4
M. Wt: 190.28 g/mol
InChI Key: ZJFCIKGDWHASJI-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethylphenyl)but-3-en-2-ol is an organic compound with the molecular formula C13H18O It is characterized by the presence of a phenyl group substituted with three methyl groups at positions 2, 4, and 6, attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trimethylphenyl)but-3-en-2-ol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with an appropriate reagent to form the butenol chain. One common method is the aldol condensation reaction, where 2,4,6-trimethylbenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the intermediate product, which is then reduced to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and simplify the purification process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trimethylphenyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 4-(2,4,6-Trimethylphenyl)but-3-en-2-one.

    Reduction: Formation of 4-(2,4,6-Trimethylphenyl)butan-2-ol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(2,4,6-Trimethylphenyl)but-3-en-2-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trimethylphenyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3,6-Trimethylphenyl)but-3-en-2-one
  • 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
  • 4-Phenyl-3-buten-2-one

Uniqueness

4-(2,4,6-Trimethylphenyl)but-3-en-2-ol is unique due to the specific arrangement of methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

84473-23-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-(2,4,6-trimethylphenyl)but-3-en-2-ol

InChI

InChI=1S/C13H18O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-8,12,14H,1-4H3

InChI Key

ZJFCIKGDWHASJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(C)O)C

Origin of Product

United States

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